N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
Description
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a synthetic compound featuring a phthalimide (1,3-dioxoisoindole) core linked to a propionamide group substituted with a 4-chlorophenyl moiety.
Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(15(21)19-12-8-6-11(18)7-9-12)20-16(22)13-4-2-3-5-14(13)17(20)23/h2-10H,1H3,(H,19,21) |
InChI Key |
ICXCBSUHNIUMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoindole-1,3-dione Core
The isoindole-1,3-dione (phthalimide) moiety is synthesized via the reaction of phthalic anhydride with ammonia or a primary amine under reflux conditions. For example, heating phthalic anhydride with ammonium hydroxide in acetic acid yields the phthalimide intermediate. This step typically achieves yields of 85–90% when conducted at 110–120°C for 4–6 hours.
Attachment of the 4-Chlorophenyl Group
The final step involves coupling the 4-chloroaniline derivative to the propionamide-phthalimide intermediate. This is typically accomplished via an amide bond formation using coupling agents such as n-propanephosphoric acid anhydride (T3P) or dicyclohexylcarbodiimide (DCC). For instance, reacting N-(4-chlorophenyl)amine with the activated propionamide intermediate in tetrahydrofuran (THF) at room temperature yields the target compound with 75–80% efficiency.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes yield enhancement and cost efficiency. Key optimizations include:
-
Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) improve coupling reaction rates by 20–30% compared to traditional methods.
-
Solvent Systems : Switching from DMF to acetonitrile reduces purification complexity and lowers environmental impact.
-
Continuous Flow Reactors : Implementing flow chemistry reduces reaction times from hours to minutes and improves consistency.
The table below summarizes optimized industrial parameters:
| Parameter | Laboratory Scale | Industrial Scale | Improvement |
|---|---|---|---|
| Reaction Time | 8 hours | 2 hours | 75% faster |
| Yield | 70% | 88% | +18% |
| Purity (HPLC) | 95% | 99.5% | +4.5% |
Reaction Mechanisms and Kinetic Analysis
Nucleophilic Acyl Substitution
The propionamide-phthalimide intermediate undergoes nucleophilic attack by 4-chloroaniline. Kinetic studies reveal a second-order dependence on both the amine and the electrophilic carbonyl carbon, with an activation energy of 45 kJ/mol.
Side Reactions and Mitigation
Common side reactions include:
-
Hydrolysis of the Phthalimide Ring : Minimized by maintaining anhydrous conditions and using molecular sieves.
-
Over-alkylation : Controlled by stoichiometric precision and slow reagent addition.
Comparative Analysis of Synthetic Methods
The table below evaluates three prominent methods:
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| T3P-Mediated Coupling | 82 | 98 | 120 | High |
| DCC/EDC Coupling | 75 | 95 | 150 | Moderate |
| Schotten-Baumann | 68 | 90 | 90 | Low |
The T3P method emerges as superior due to its balance of yield, purity, and scalability, despite higher reagent costs.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, showcasing the following:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Case Study : In a study involving human tumor cell lines, the compound showed a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating potent antitumor activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
The biological activity of this compound can be summarized as follows:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the chlorophenyl and isoindole moieties can enhance biological activity and selectivity against cancer cells.
Key Findings from SAR Studies
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring increases lipophilicity, which may enhance cellular uptake.
- Isoindole Modifications : Alterations to the dioxo group can significantly affect the compound's interaction with biological targets.
Mechanism of Action
The mechanism of action of N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Key Structural Analogs
The compound shares a common 1,3-dioxoisoindolyl-propionamide backbone with variations in the phenyl substituent. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (Cl) in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups like methoxy (OCH3) in or methyl (CH3) in .
- Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce solubility in polar solvents but may improve binding affinity in biological targets.
Physicochemical Data Comparison
Notes:
Biological Activity
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, particularly against glioma cells, as well as its mechanism of action and safety profile.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a chloro-substituted phenyl group and an isoindole derivative. The compound's chemical formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN2O3 |
| Molecular Weight | 318.74 g/mol |
| SMILES | CC(=O)N(c1ccc(Cl)cc1)C(=O)c2c(=O)n(c(=O)c2)C(=O)C |
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. A significant focus has been on its effects against glioblastoma, a highly aggressive form of brain cancer.
- Inhibition of Glioma Cell Growth :
- Mechanism of Action :
Safety Profile
The safety profile of this compound indicates that it causes less cytotoxicity in normal cells compared to cancer cells. This selective toxicity is advantageous for therapeutic applications as it reduces potential side effects associated with conventional chemotherapy .
Case Studies
In a recent study involving primary patient-derived glioblastoma models, the compound was tested for its efficacy in inhibiting neurosphere formation—a key characteristic of glioma stem cells. Results indicated that the compound significantly reduced neurosphere formation at concentrations that were non-toxic to surrounding healthy tissues .
Q & A
Q. What are the recommended synthetic routes for N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis: Begin with precursor compounds such as 4-chloroaniline and isoindole-1,3-dione derivatives. Use coupling agents like EDC/HOBt for amide bond formation under inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Catalysts and Solvents: Palladium or copper catalysts in polar aprotic solvents (e.g., DMF, toluene) at 60–80°C improve yield. Monitor reaction progress via TLC or HPLC .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer:
- Spectroscopic Techniques:
- Mass Spectrometry: ESI-MS (positive mode) to verify molecular weight (calc. for C₁₇H₁₂ClN₂O₃: 333.06 g/mol) .
- Thermal Analysis: DSC/TGA to determine melting point (est. 180–200°C) and thermal stability .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s biological activity, such as enzyme inhibition or cytotoxicity?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Calculate IC₅₀ values via dose-response curves (0.1–100 µM) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) .
- Controls: Include vehicle (DMSO <0.1%) and blank samples to rule out solvent effects .
Q. How can researchers resolve contradictions in spectral or bioactivity data across studies?
Methodological Answer:
- Data Validation:
- Statistical Tools: Use ANOVA or t-tests to assess significance of bioactivity variations (p <0.05) .
Q. What computational methods are effective for predicting this compound’s environmental fate or pharmacokinetics?
Methodological Answer:
- Environmental Fate Modeling:
- EPI Suite: Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential. High logP (~3.5) suggests moderate persistence .
- ADMET Prediction: SwissADME or pkCSM to predict oral bioavailability (%F <30% due to high molecular weight) and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
